溴乙酸

概述

描述

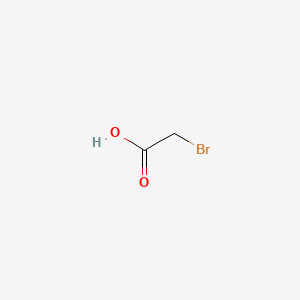

溴乙酸是一种化学化合物,其化学式为 BrCH₂CO₂H。它是一种无色固体,以其相对较强的烷基化剂而闻名。 溴乙酸及其酯被广泛用作有机合成的基本单元,特别是在药物化学中 .

科学研究应用

溴乙酸在科学研究中具有广泛的应用:

有机合成: 它被用作合成各种有机化合物(包括药物和农用化学品)的基本单元.

蛋白质组学研究: 溴乙酸被用作蛋白质组学研究中的生化试剂,用于研究蛋白质结构和功能.

染料和颜料生产: 它作为生产染料和颜料的中间体.

作用机制

溴乙酸主要通过烷基化发挥作用。 已知它通过烷基化活性位点来抑制诸如丙酮酸正磷酸二激酶之类的酶,从而降低酶的活性 。 这种抑制会导致植物的光合作用活性降低,从而使溴乙酸成为一种潜在的除草剂 .

类似化合物:

乙酸 (CH₃COOH): 溴乙酸的母体化合物。

氯乙酸 (ClCH₂COOH): 结构相似,但含有氯原子而不是溴原子。

碘乙酸 (ICH₂COOH): 含有碘原子而不是溴原子。

氟乙酸 (FCH₂COOH): 含有氟原子而不是溴原子.

独特性: 与其卤代类似物相比,溴乙酸的烷基化能力相对较强,这使其在有机合成和生物化学研究中特别有用。 这使其在有机合成和生物化学研究中特别有用 .

生化分析

Biochemical Properties

Bromoacetic acid is known to participate in various biochemical reactions. It is commonly used in acylation, alkylation, condensation, addition, cycloaddition, and esterification reactions . The nature of these interactions involves the donation of hydrogen ions if a base is present to accept them .

Cellular Effects

Bromoacetic acid can cause chemical burns after dermal exposure . It demonstrates cytotoxic, genotoxic, mutagenic, carcinogenic, and teratogenic effects . It has been observed to cause oxidative stress and dysfunction in uric acid metabolism by disturbing mitochondrial function and the Nrf2 pathway in chicken kidney .

Molecular Mechanism

Bromoacetic acid exerts its effects at the molecular level through its role as an alkylating agent . Alkylation involves the transfer of an alkyl group from one molecule to another, often resulting in significant changes in the target molecule’s properties. Bromoacetic acid’s alkylating ability allows it to form covalent bonds with other molecules, potentially inhibiting or activating enzymes and altering gene expression .

Temporal Effects in Laboratory Settings

The effects of bromoacetic acid can change over time in laboratory settings. For instance, a case of chemical burns resulting from dermal exposure to bromoacetic acid was reported where the skin lesions appeared a day after exposure . This suggests that bromoacetic acid may have delayed effects that are not immediately apparent upon exposure .

Dosage Effects in Animal Models

While specific studies on the dosage effects of bromoacetic acid in animal models are limited, it is known that the compound can cause toxic effects. For instance, bromoacetic acid is known to cause chemical burns after dermal exposure . The severity of these effects may vary depending on the dosage and the specific animal model used.

Metabolic Pathways

As an alkylating agent, it is likely to interact with various enzymes and cofactors in the body . Its role in acylation, alkylation, and other reactions suggests that it may be involved in multiple metabolic pathways .

Transport and Distribution

Given its small size and polar nature, it is likely to be able to cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its reactivity and small size, it is likely to be able to enter cells and localize to various subcellular compartments .

准备方法

合成路线和反应条件: 溴乙酸通常通过乙酸的溴化制备。 一种常见的方法是使用 Hell-Volhard-Zelinsky 反应,其中乙酸在红磷存在下用溴处理 。反应可表示为:[ \text{CH}3\text{COOH} + \text{Br}_2 + \text{P} \rightarrow \text{BrCH}_2\text{COOH} + \text{HBr} ]

工业生产方法: 在工业环境中,溴乙酸可以通过在升高的温度和压力下直接溴化乙酸来生产,或者使用诸如干燥的氯化氢或红磷之类的催化剂 {_svg_3}.

化学反应分析

反应类型: 溴乙酸经历各种类型的化学反应,包括:

取代反应: 由于存在溴原子,它可以参与亲核取代反应。

酰化和烷基化反应: 溴乙酸通常用于酰化和烷基化反应.

常用试剂和条件:

亲核试剂: 用于溴乙酸取代反应的常用亲核试剂包括胺类和硫醇类。

催化剂: 诸如硫酸之类的催化剂可用于促进酯化反应.

主要产物:

酯: 溴乙酸可以转化为酯类,例如溴乙酸乙酯。

酰胺: 与胺类反应可以生成酰胺类。

相似化合物的比较

Acetic Acid (CH₃COOH): The parent compound of bromoacetic acid.

Chloroacetic Acid (ClCH₂COOH): Similar in structure but contains a chlorine atom instead of bromine.

Iodoacetic Acid (ICH₂COOH): Contains an iodine atom instead of bromine.

Fluoroacetic Acid (FCH₂COOH): Contains a fluorine atom instead of bromine.

Uniqueness: Bromoacetic acid is unique due to its relatively strong alkylating properties compared to its halogenated counterparts. This makes it particularly useful in organic synthesis and biochemical research .

属性

IUPAC Name |

2-bromoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPAWGWELVVRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrO2 | |

| Record name | BROMOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021495 | |

| Record name | Bromoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoacetic acid appears as colorless crystals. Melting point 51 °C. Density 1.93 g / cm3. Corrosive to metals and tissue. Poisonous by ingestion. Used to cause drop of citrus fruit in harvesting., Hygroscopic solid; [Merck Index] Colorless deliquescent solid; [CAMEO] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | BROMOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

208 °C | |

| Record name | 2-Bromoacetyl Group | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 6.36X10+5 mg/L at 25 °C, Miscible with water, Miscible with ethanol, ether; soluble in acetone, benzene; slightly soluble in chloroform, Soluble in methanol | |

| Record name | 2-Bromoacetyl Group | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.9335 at 50 °C | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.11 [mmHg], 0.119 mm Hg at 25 °C | |

| Record name | Bromoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hexagonal or rhomboidal hygroscopic crystals, Colorless, deliquescent crystals | |

CAS No. |

79-08-3 | |

| Record name | BROMOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/261 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromoacetyl Group | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BROMOACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B3HS32431 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °C | |

| Record name | 2-Bromoacetyl Group | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7627 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known targets of Bromoacetic acid?

A2: Bromoacetic acid is known to inhibit acid phosphatase activity by interacting with a histidine residue at the enzyme's active site. [] It can also alkylate cysteine, histidine, methionine, and tryptophan residues in proteins. []

Q2: Does Bromoacetic acid cause oxidative stress?

A3: Yes, research suggests that Bromoacetic acid exposure can induce oxidative stress in chicken kidneys, potentially by disrupting mitochondrial function and the Nrf2 antioxidant pathway. []

Q3: What are the spermatogenic effects of Bromoacetic acid?

A4: Studies in rats show that Dibromoacetic acid (DBAA), a related compound, can negatively impact sperm motility, induce degenerative changes in sperm morphology (both head and flagellum), and alter spermiation. [, ]

Q4: What is the molecular formula and weight of Bromoacetic acid?

A5: The molecular formula of Bromoacetic acid is C2H3BrO2, and its molecular weight is 138.95 g/mol. []

Q5: Is there any spectroscopic data available for Bromoacetic acid?

A6: Yes, the complete vibrational spectra of solid Bromoacetic acid and its deuterated forms have been recorded and assigned to approximate normal modes of vibration. [] These studies suggest that Bromoacetic acid exists as a cyclic hydrogen-bonded dimer in its solid form. []

Q6: Can Bromoacetic acid be used in the synthesis of polymers?

A7: Yes, Bromoacetic acid has been utilized in a novel, one-step synthesis of polyglycolide. [] This method involves reacting Bromoacetic acid with triethylamine in a nitromethane solution. []

Q7: How does Bromoacetic acid behave in a solvate crystal?

A8: Thermal analysis and X-ray absorption spectroscopy studies revealed that a solvate compound of rubidium bromoacetate and Bromoacetic acid (1:1) decomposes upon heating, releasing Bromoacetic acid and forming rubidium bromide and polyglycolide. []

Q8: Does Bromoacetic acid participate in any catalytic reactions?

A9: While Bromoacetic acid itself might not be a catalyst, it is a key reactant in iridium-catalyzed reductive (3+2) annulation reactions with lactams. [] This reaction enables the formation of cyclic N,O-acetals, which are valuable intermediates for synthesizing substituted cyclic amines. []

Q9: Are there any QSAR models developed for Bromoacetic acid and related compounds?

A10: Yes, QSAR models have been developed to predict the developmental toxicity of halogenated DBPs, including Bromoacetic acid, in the marine polychaete Platynereis dumerilii. [] These models utilize physical-chemical descriptors like logP, pKa, and electronic descriptors to explain the observed toxicity trends. [] Another QSAR model was developed for predicting the toxicity of haloacetic acid mixtures to the green alga Raphidocelis subcapitata. This model, based on octanol-water partition coefficient and pKa, effectively predicted additive mixture toxicities, while other parameters like total energy and dipole moment were helpful in understanding synergistic and antagonistic effects. []

Q10: How does halogen substitution influence the toxicity of acetic acid?

A11: Studies show a clear trend of increasing cytotoxicity and genotoxicity with increasing halogen atomic weight: iodinated HAAs > brominated HAAs > chlorinated HAAs. [] For instance, Bromoacetic acid is significantly more cytotoxic and genotoxic than chloroacetic acid. [, ]

Q11: What is the maximum contaminant level for Bromoacetic acid in drinking water?

A14: In the United States, the maximum contaminant level (MCL) for five haloacetic acids (HAA5), including Bromoacetic acid, is set at 60 μg/L by the EPA. [, ]

Q12: How is Bromoacetic acid formed during water disinfection?

A15: Bromoacetic acid, along with other brominated disinfection byproducts, can form during various water treatment processes, including chlorination, ozonation of bromide-containing water, and peracetic acid disinfection. [, , , ]

Q13: Can Bromoacetic acid be removed from water?

A16: Yes, activated carbon has shown promise in removing Bromoacetic acid from drinking water. [] The efficiency of removal depends on factors like the type of activated carbon used, contact time, and water quality parameters. []

Q14: What is the environmental fate of Bromoacetic acid?

A17: While Bromoacetic acid can be removed through water treatment processes, some may remain in treated water and concentrate in brine during desalination processes. [] Further research is needed to fully elucidate its environmental persistence and potential for bioaccumulation.

Q15: How can Bromoacetic acid be analyzed in water samples?

A18: Various analytical methods can determine Bromoacetic acid levels in water. One common approach is ion chromatography coupled with inductively coupled plasma mass spectrometric detection (IC-ICP-MS). [] This technique allows for separating Bromoacetic acid from other anions and quantifying it at trace levels. [] Another method involves derivatizing Bromoacetic acid with BF3/methanol followed by analysis using gas chromatography coupled with an electron capture detector (GC-ECD). [, ] High-performance liquid chromatography coupled with inductively coupled plasma tandem mass spectrometry (HPLC-ICP-MS/MS) is a sensitive and selective technique for simultaneous determination of various chlorinated and brominated acetic acids, including BAA, in different water matrices. [, ]

Q16: How is Bromoacetic acid quantified in beer?

A19: Bromoacetic acid in beer can be determined using a similar approach as in water samples. After sample preparation involving solid-phase extraction and derivatization with BF3/methanol, the analyte is quantified using GC-ECD. [, ]

Q17: Is there research on the metabolic fate of Bromoacetic acid in living organisms?

A20: Yes, studies in rats suggest that Bromoacetic acid might be metabolized to N-acetyl-S-(carboxymethyl)cysteine, likely via oxidative pathways involving bromoacetaldehyde and bromoacetic acid as intermediates. []

Q18: How does Bromoacetic acid compare to other thiol-alkylating agents?

A21: Research indicates that Bromoacetic acid, along with iodoacetic acid and bromoacetates, exhibits a faster speed of action on resistant houseflies compared to chloroacetic acid and chloroacetates. [] This difference in speed of action is attributed to the higher chemical reactivity of the former group towards thiol-containing substances. []

Q19: Are there alternative disinfectants that minimize Bromoacetic acid formation?

A22: The type and dose of disinfectant used, as well as the presence of bromide ions, significantly influence the formation of Bromoacetic acid and other DBPs. [] Exploring alternative disinfection methods, such as UV irradiation or chlorine dioxide, and optimizing existing techniques could potentially reduce BAA formation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。